3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid
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Overview
Description
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a methoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid typically involves the bromination of 5-(tert-butyl)-2-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include solvents like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water, and acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, solvents like ether or ethanol.
Major Products
Substitution: Products like 3-amino-5-(tert-butyl)-2-methoxybenzoic acid or 3-thio-5-(tert-butyl)-2-methoxybenzoic acid.
Oxidation: Products like 3-bromo-5-(tert-butyl)-2-carboxybenzoic acid or 3-bromo-5-(tert-butyl)-2-formylbenzoic acid.
Reduction: Products like 5-(tert-butyl)-2-methoxybenzoic acid.
Scientific Research Applications
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(tert-butyl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.
3-Bromo-2-methoxybenzoic acid: Lacks the tert-butyl group, which can influence its steric properties and interactions.
5-(tert-butyl)-2-methoxybenzoic acid: Lacks the bromine atom, which can alter its reactivity in substitution reactions.
Uniqueness
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C12H15BrO3 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)7-5-8(11(14)15)10(16-4)9(13)6-7/h5-6H,1-4H3,(H,14,15) |
InChI Key |
INRIKFUPYBAMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OC)C(=O)O |
Origin of Product |
United States |
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